2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Overview
Description
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinyl ring, dichlorophenyl and fluorophenyl groups, and an acetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and subsequent functionalization The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide
- 2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and overall properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O3S/c19-10-5-11(20)7-14(6-10)23-17(25)8-15(18(23)26)27-9-16(24)22-13-3-1-12(21)2-4-13/h1-7,15H,8-9H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHPWSXMOJHNFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SCC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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